

Application Notes and Protocols: Flexirubin as a Natural Dye in Textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Flexirubin
Cat. No.:	B1238530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a yellowish-orange pigment produced by bacteria belonging to the family Flavobacteriaceae, notably from the genus Chryseobacterium.^{[1][2]} As a polyene pigment, its structure consists of a 2,5-dialkylresorcinol aromatic ester.^[3] With growing interest in sustainable and non-toxic alternatives to synthetic dyes, **flexirubin** presents a promising option for the textile industry.^{[4][5][6]} Beyond its coloration properties, **flexirubin** has been reported to exhibit antioxidant and antimicrobial activities, which could impart additional functionalities to dyed textiles.^{[7][8][9][10][11]}

These application notes provide a comprehensive overview of the methodologies for extracting, purifying, and applying **flexirubin** as a natural dye for textiles, as well as methods for evaluating the properties of the dyed fabrics.

Data Presentation: Properties of Flexirubin Dye Colorimetric Properties

The color characteristics of textiles dyed with **flexirubin** can be quantified using the CIELAB color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

Material	L	a	b*	Hue Angle (h°)	Reference
Bacterial Cellulose functionalized with flexirubin- type pigment	-	22.4 ± 0.1	24.18 ± 0.5	82.6 ± 1.5	[8]

Note: Data on common textiles like cotton, wool, or silk is currently limited in published literature. The provided data is for bacterial cellulose.

Color Fastness Properties

Color fastness is a critical parameter for textile dyes, indicating the resistance of the color to fading or running under various conditions.[12] Standardized tests are used to evaluate fastness to washing, light, and rubbing.[13][14]

Quantitative data on the color fastness of **flexirubin** on textiles is not extensively available in the reviewed literature. The following table is a template for recording such data once experiments are conducted.

Textile Type	Wash Fastness (ISO 105-C06)	Light Fastness (ISO 105-B02)	Rubbing Fastness (ISO 105-X12)
Color Change	Staining	Blue Wool Scale	
Cotton	-	-	-
Wool	-	-	-
Silk	-	-	-

Grades for wash and rub fastness are typically on a scale of 1 to 5, with 5 being the best. Light fastness is often rated on the Blue Wool Scale from 1 to 8, with 8 being the most resistant to fading.[13]

Experimental Protocols

Production and Extraction of Flexirubin

This protocol is based on methods described for *Chryseobacterium artocarpi* and *Chryseobacterium shigense*.[\[1\]](#)[\[8\]](#)[\[15\]](#)

2.1.1. Materials

- *Chryseobacterium artocarpi* CECT 8497 or *Chryseobacterium shigense* DSMZ
- Nutrient Broth (NB) medium (5 g/L peptone, 3 g/L meat extract)
- Acetone
- Centrifuge and tubes
- Rotary evaporator
- Sonicator (optional)

2.1.2. Protocol

- Inoculate a starter culture of the selected *Chryseobacterium* strain in 20 mL of NB medium. Incubate at 30°C with shaking at 200 rpm until an optical density at 600 nm (OD600) of 1.0 is reached.[\[15\]](#)
- Transfer the starter culture to a larger volume of NB medium (e.g., 500 mL) and incubate for 24 hours under the same conditions.[\[1\]](#)
- Harvest the bacterial cells by centrifuging the culture broth at 8000 rpm for 10 minutes. Discard the supernatant.
- To extract the pigment, resuspend the cell pellet in acetone. For enhanced extraction, sonicate the mixture for 20 seconds to facilitate cell lysis.[\[7\]](#)
- Centrifuge the acetone-cell mixture at 8000 rpm for 10 minutes to pellet the cell debris.
- Collect the supernatant containing the dissolved **flexirubin** pigment.

- Concentrate the pigment extract using a rotary evaporator at 50°C.
- Dry the concentrated pigment at 40°C for 72 hours to obtain the crude **flexirubin** powder.[\[1\]](#)

Purification of Flexirubin (Optional)

For applications requiring higher purity, the crude extract can be purified using column chromatography or High-Performance Liquid Chromatography (HPLC).[\[3\]](#)[\[16\]](#)

2.2.1. Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
- Pack a chromatography column with the slurry.
- Dissolve the crude **flexirubin** extract in a minimal amount of the mobile phase.
- Load the sample onto the column.
- Elute the pigment using a solvent system such as petroleum ether:benzene:acetone (10:40:5).[\[1\]](#)[\[7\]](#)
- Collect the colored fractions and concentrate them to obtain the purified pigment.

Textile Dyeing with Flexirubin

This protocol is a generalized procedure for exhaust dyeing, which can be optimized for specific textile types.[\[17\]](#)[\[18\]](#)

2.3.1. Materials

- Textile fabric (e.g., cotton, wool, silk), pre-washed
- Crude or purified **flexirubin** pigment
- Distilled water
- Beakers or a dyeing machine (e.g., Rotawash)

- pH meter and solutions for pH adjustment (e.g., acetic acid, sodium carbonate)
- Mordants (optional, e.g., alum, iron sulfate)

2.3.2. Protocol

- Prepare the dye bath by dissolving a known concentration of **flexirubin** pigment in distilled water. Since **flexirubin** is insoluble in water, a small amount of acetone can be used for initial dissolution before adding to the water, or the dyeing can be performed in an alkaline aqueous solution.[1]
- Adjust the pH of the dye bath. For natural dyes on wool, an acidic pH (e.g., pH 5) is often optimal, while for cotton, a more alkaline pH might be necessary.[17]
- Introduce the pre-wetted textile sample into the dye bath. A liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) of 40:1 is a common starting point.[17]
- Gradually raise the temperature of the dye bath to the desired dyeing temperature (e.g., 60-90°C). The optimal temperature will depend on the fabric type.[17]
- Maintain the dyeing process at the set temperature for a specific duration (e.g., 45-60 minutes), with occasional stirring to ensure even dyeing.
- After dyeing, allow the bath to cool down.
- Remove the dyed fabric and rinse it thoroughly with cold water until the rinse water runs clear.
- Squeeze out the excess water and allow the fabric to air dry in the shade.

Evaluation of Color Fastness

2.4.1. Wash Fastness (based on ISO 105-C06)

- Prepare a composite specimen by sewing the dyed fabric (10 cm x 4 cm) together with a multi-fiber fabric of the same size.
- Place the specimen in a stainless-steel container of a wash-wheel machine (e.g., Rotawash).

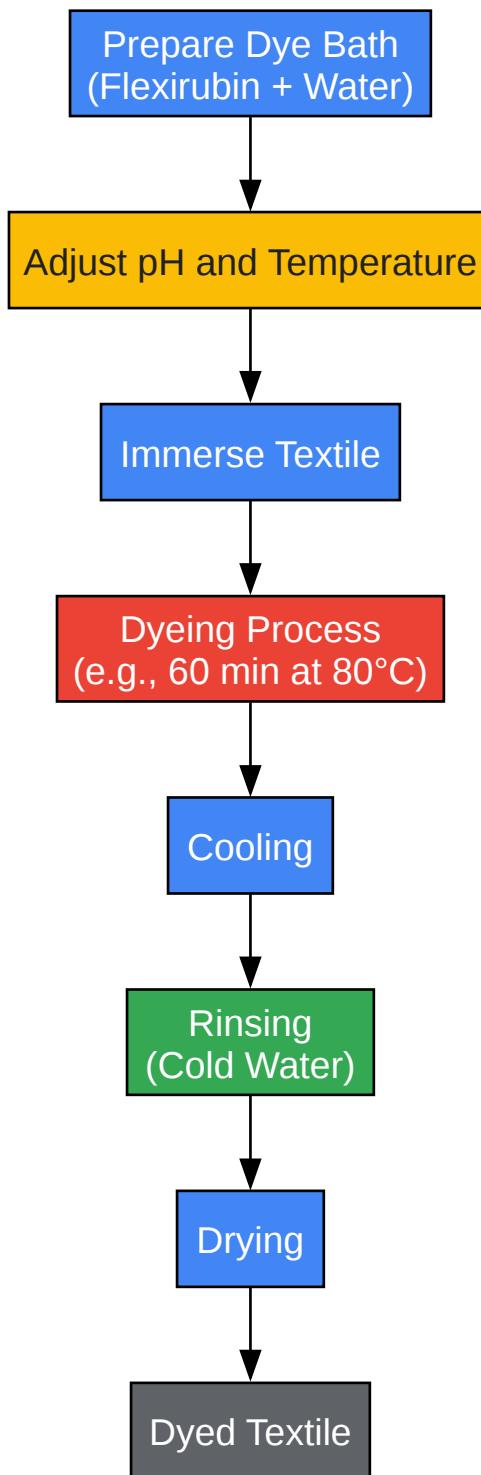
- Add the specified washing solution (e.g., 4 g/L ECE phosphate reference detergent and 1 g/L sodium perborate) and stainless-steel balls to simulate mechanical action.
- Run the machine for 30 minutes at a specified temperature (e.g., 40°C or 60°C).
- Rinse the specimen in hot and then cold water.
- Dry the specimen in air at a temperature not exceeding 60°C.
- Assess the color change of the dyed fabric and the staining of the adjacent multi-fiber fabric using standard grey scales under a color matching cabinet.[\[19\]](#)

2.4.2. Light Fastness (based on ISO 105-B02)

- Mount a sample of the dyed fabric in a sample holder.
- Partially cover the sample with an opaque cover.
- Expose the mounted sample to artificial light under specified conditions in a light fastness tester equipped with a Xenon arc lamp.
- Simultaneously expose a set of Blue Wool standards.
- The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale.
- The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

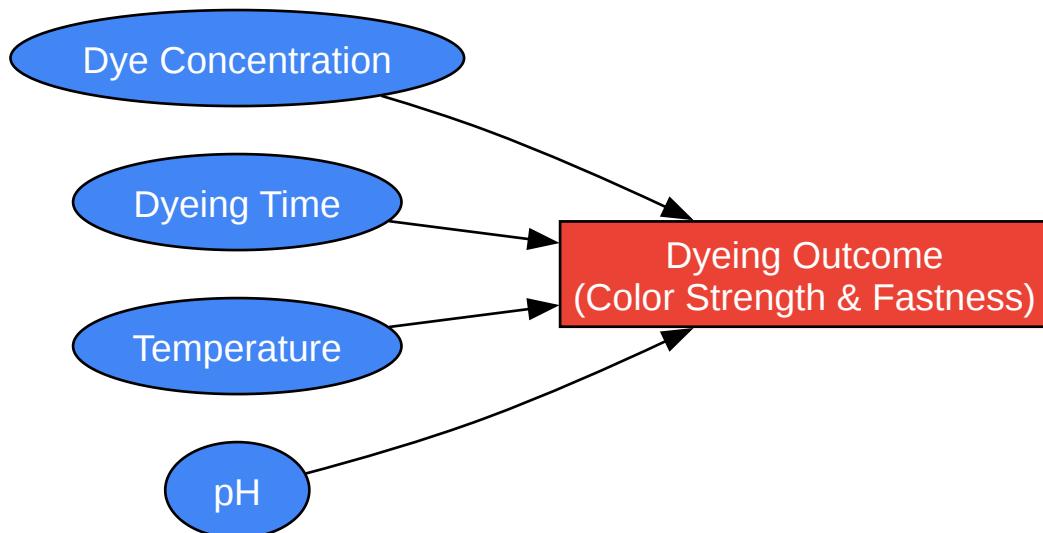
2.4.3. Rubbing Fastness (based on ISO 105-X12)

- Mount the dyed fabric sample on the base of a crockmeter.
- For dry rubbing, place a dry, standard white cotton rubbing cloth over the rubbing finger of the crockmeter.
- Move the finger back and forth 10 times with a downward force of 9N.


- For wet rubbing, wet the rubbing cloth with distilled water and squeeze to a specific moisture content before testing.
- Assess the degree of color transferred to the white rubbing cloth using the grey scale for staining.[13]

Visualizations

[Click to download full resolution via product page](#)


Caption: Workflow for the extraction of **flexirubin** pigment.

[Click to download full resolution via product page](#)

Caption: General workflow for textile dyeing with **flexirubin**.

Key Parameters

[Click to download full resolution via product page](#)

Caption: Key parameters influencing the textile dyeing outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Optimization of culture conditions for flexirubin production by Chryseobacterium artocarpi CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newman.lycoming.edu [newman.lycoming.edu]
- 4. [PDF] Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink | Semantic Scholar [semanticscholar.org]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. textilementor.com [textilementor.com]

- 7. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial textile: recent developments and functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testextextile.com [testextextile.com]
- 13. blog.qima.com [blog.qima.com]
- 14. mdpi.com [mdpi.com]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. newman.lycoming.edu [newman.lycoming.edu]
- 17. researchgate.net [researchgate.net]
- 18. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Flexirubin as a Natural Dye in Textiles]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238530#application-of-flexirubin-as-a-natural-dye-in-textiles\]](https://www.benchchem.com/product/b1238530#application-of-flexirubin-as-a-natural-dye-in-textiles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com